Ethyl (2-{[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound featuring a thiazole ring structure. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring.
Preparation Methods
The synthesis of Ethyl (2-{[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl bromoacetate with thiourea in the presence of ethanol, leading to the formation of an intermediate ester compound. This intermediate is then subjected to further reactions involving various reagents to achieve the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Ethyl (2-{[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Scientific Research Applications
Ethyl (2-{[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (2-{[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density distribution allow it to participate in various biochemical interactions. For example, it can inhibit certain enzymes or bind to specific receptors, leading to its biological effects .
Comparison with Similar Compounds
Ethyl (2-{[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:
Ethyl 2-aminothiazole-4-acetate: This compound also features a thiazole ring but differs in its functional groups and biological activities.
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxyacetic acid: Another thiazole derivative with distinct pharmacological properties.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17N3O3S2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(2-methyl-5-phenyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H17N3O3S2/c1-3-24-14(22)9-13-10-25-18(20-13)21-17(23)15-16(26-11(2)19-15)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,20,21,23) |
InChI Key |
HNOWUSPIWXCWBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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